Home > Products > Screening Compounds P63547 > Rosuvastatin calcium
Rosuvastatin calcium - 147098-20-2

Rosuvastatin calcium

Catalog Number: EVT-282078
CAS Number: 147098-20-2
Molecular Formula: C44H54CaF2N6O12S2
Molecular Weight: 1001.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rosuvastatin Calcium is a salt form of Rosuvastatin, a potent and selective inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. [, , ] This enzyme plays a critical role in the biosynthesis of cholesterol in the liver. [, , ] Rosuvastatin Calcium is categorized as a statin, a class of lipid-lowering agents. [, , ]

Synthesis Analysis

The synthesis of rosuvastatin calcium has undergone various improvements over the years. The initial methods involved multiple steps that often resulted in impurities and low yields. Recent advancements have focused on optimizing these processes for better efficiency and purity.

  1. Initial Synthesis: The first reported synthesis involved the conversion of rosuvastatin sodium to its calcium salt through treatment with calcium chloride dihydrate. This method often resulted in significant impurities due to incomplete reactions .
  2. Improved Methods:
    • One notable method involves the use of tert-butyl (E)-(6-((4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl)vinyl)(4R,6S)-2,2-dimethyl[1,3]dioxan-4-yl)acetate as a precursor. This compound undergoes several reactions including hydrolysis and deprotection to yield rosuvastatin calcium with a purity exceeding 99.65% .
    • Another approach utilizes asymmetric reduction techniques and phase transfer catalysis to enhance yield and reduce by-products .
  3. Key Parameters: The synthesis typically requires careful control of temperature (around 10°C to 20°C during acid addition) and pH (maintained between 7.5 and 8.5) to optimize reaction conditions and minimize impurities .
Molecular Structure Analysis

The molecular structure of rosuvastatin calcium is characterized by several key features:

  • Chemical Formula: C22H28FN3O6S•Ca
  • Molecular Weight: Approximately 481.58 g/mol
  • The structure includes:
    • A pyrimidine ring
    • A heptenoic acid moiety
    • Sulfonamide functional groups

The stereochemistry is significant, as it contains chiral centers at positions 3 and 5 of the heptenoic acid, contributing to its biological activity .

Structural Data

  • X-ray Crystallography: Studies have shown that rosuvastatin calcium crystallizes in a specific lattice structure that influences its solubility and bioavailability.
  • NMR Spectroscopy: Nuclear Magnetic Resonance studies confirm the presence of specific functional groups and their spatial arrangements within the molecule .
Chemical Reactions Analysis

Rosuvastatin calcium participates in various chemical reactions that are crucial for its synthesis and functionality:

  1. Deprotection Reactions: These reactions involve removing protecting groups from intermediates to yield active pharmaceutical ingredients.
  2. Hydrolysis: Hydrolysis reactions are essential for converting esters into acids or salts, which is necessary for forming rosuvastatin from its precursors.
  3. Phase Transfer Reactions: These are employed to facilitate the transfer of reactants between different phases (e.g., aqueous and organic), enhancing reaction rates and yields .
Mechanism of Action

The mechanism of action for rosuvastatin calcium involves competitive inhibition of HMG-CoA reductase, an enzyme pivotal in cholesterol biosynthesis:

  1. Inhibition of Cholesterol Synthesis: By blocking HMG-CoA reductase, rosuvastatin reduces the conversion of HMG-CoA to mevalonate, a precursor in cholesterol synthesis.
  2. Increased LDL Receptor Activity: The reduction in cholesterol levels leads to upregulation of low-density lipoprotein receptors on hepatocyte surfaces, enhancing clearance of LDL from circulation.
  3. Effects on Lipid Profiles: Rosuvastatin not only lowers LDL cholesterol but also increases high-density lipoprotein cholesterol levels, contributing to improved cardiovascular outcomes .
Physical and Chemical Properties Analysis

Rosuvastatin calcium exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in water but has higher solubility in organic solvents like methanol and ethanol.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges from approximately 130°C to 135°C, indicating good thermal stability .

Analytical Techniques

  • High-Performance Liquid Chromatography: Used for purity assessment, revealing impurities typically below 0.15% for regulatory compliance.
  • Mass Spectrometry: Employed for molecular weight determination and structural confirmation .
Applications

Rosuvastatin calcium is primarily used in clinical settings for:

  1. Treatment of Hyperlipidemia: It effectively lowers both total cholesterol and low-density lipoprotein cholesterol levels.
  2. Cardiovascular Disease Prevention: It is prescribed for patients at risk of coronary artery disease due to its lipid-lowering effects.
  3. Research Applications: Ongoing studies investigate its potential benefits beyond lipid management, including anti-inflammatory effects .
Introduction to Rosuvastatin Calcium

Historical Development and Regulatory Approval of Rosuvastatin Calcium

Rosuvastatin calcium (originally designated ZD4522) emerged from targeted drug discovery efforts to develop statins with enhanced efficacy and pharmacokinetic properties. It was patented in 1991 by Shionogi & Co., with subsequent global development and commercialization partnerships established with AstraZeneca [1] [7]. The compound underwent rigorous clinical evaluation through the GALAXY clinical trials program, which encompassed over 70,000 patients across multiple Phase II-IV studies. These trials demonstrated its superior efficacy in reducing low-density lipoprotein cholesterol compared to existing statins, alongside acceptable safety profiles [1].

The United States Food and Drug Administration (FDA) granted approval for rosuvastatin calcium (brand name Crestor) on August 13, 2003, following review of New Drug Application 21-366 [2]. This approval covered multiple indications, including primary hyperlipidemia, mixed dyslipidemia, homozygous familial hypercholesterolemia, and cardiovascular risk reduction. Regulatory endorsement by the European Medicines Agency followed in 2004. The year 2021 marked a significant expansion of its therapeutic portfolio with the FDA approval of Roszet, a fixed-dose combination tablet containing rosuvastatin and the cholesterol absorption inhibitor ezetimibe, designed for patients requiring additional low-density lipoprotein cholesterol reduction beyond statin monotherapy [5].

Table 1: Key Milestones in Rosuvastatin Calcium Development

YearEvent
1991Compound patented
2003FDA approval (NDA 21-366) for Crestor [2]
2004European Medicines Agency approval
2021FDA approval of Roszet (rosuvastatin/ezetimibe) [5]
2022Ranked 13th most prescribed medication in the United States (>37 million prescriptions) [1]

Structural and Chemical Characteristics of Rosuvastatin Calcium

Rosuvastatin calcium possesses distinct molecular features that differentiate it from other statins. Its chemical designation is bis[(3R,5S,6E)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid] calcium salt, reflecting its unique bis-calcium salt configuration [3] [8]. The molecular formula is C~44~H~54~CaF~2~N~6~O~12~S~2~, with a molecular weight of 1001.137 g/mol [3] [6].

The structure integrates several pharmacologically significant elements:

  • A pyrimidine backbone substituted with a fluorophenyl group and isopropyl moiety, enabling high-affinity binding to HMG-CoA reductase's active site
  • A methanesulfonamide group enhancing target specificity
  • A dihydroxyheptenoic acid side chain structurally analogous to the endogenous HMG-CoA substrate [3] [6]

Rosuvastatin calcium exhibits hydrophilic properties, with an octanol/water partition coefficient of 0.13 at pH 7.0 [8]. This polarity facilitates selective uptake by hepatocytes via organic anion-transporting polypeptides (OATP1B1), contributing to its targeted hepatic action and reduced peripheral effects. The compound presents as a white to off-white powder with limited aqueous solubility (0.00936 mg/mL in water), though adequate solubility in dimethyl sulfoxide (50 mg/mL) facilitates pharmaceutical formulation [6].

Table 2: Physicochemical Properties of Rosuvastatin Calcium

PropertyCharacteristic
Chemical formulaC~44~H~54~CaF~2~N~6~O~12~S~2~
Molecular weight1001.137 g/mol
AppearanceWhite to off-white powder
Water solubility0.00936 mg/mL
LogP (octanol/water)0.13 (pH 7.0)
Protein binding88% (primarily albumin) [1]
Bioavailability~20% [1] [7]

Position Within the Statin Class: Comparative Classification

Rosuvastatin calcium occupies a distinct position among HMG-CoA reductase inhibitors due to its exceptional potency and unique pharmacokinetic profile. When classified by therapeutic intensity—defined by expected percentage reduction in low-density lipoprotein cholesterol—rosuvastatin demonstrates superior efficacy per milligram compared to other statins [9]:

  • High-intensity classification: 20-40 mg daily (≥50% low-density lipoprotein cholesterol reduction)
  • Moderate-intensity classification: 5-10 mg daily (30-49% low-density lipoprotein cholesterol reduction)

This potency profile is quantified in comparative pharmacodynamic studies. Rosuvastatin achieves 45.8-54.6% reductions in low-density lipoprotein cholesterol at doses of 10-40 mg daily, approximately three-fold more potent than equivalent milligram doses of atorvastatin [3] [9]. The STELLAR trial demonstrated rosuvastatin's superiority over atorvastatin, pravastatin, and simvastatin in achieving combined lipid targets, attributable to its prolonged hepatic residence time and higher HMG-CoA reductase binding affinity [1].

Pharmacokinetically, rosuvastatin calcium exhibits advantages through its limited metabolism via cytochrome P450 pathways. While approximately 90% of circulating drug is eliminated unchanged, only 10% undergoes hepatic metabolism, primarily via CYP2C9 to the minimally active N-desmethyl metabolite (which possesses only 1/6 to 1/9 of the parent compound's activity) [1] [7]. This contrasts significantly with simvastatin, lovastatin, and atorvastatin, which undergo extensive CYP3A4 metabolism, creating higher potential for drug-drug interactions. Rosuvastatin's extended elimination half-life (19 hours) supports once-daily dosing and sustained inhibition of cholesterol synthesis [1] [7].

Properties

CAS Number

147098-20-2

Product Name

Rosuvastatin calcium

IUPAC Name

calcium;(E,3S,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C44H54CaF2N6O12S2

Molecular Weight

1001.1 g/mol

InChI

InChI=1S/2C22H28FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/b2*10-9+;/t2*16-,17+;/m11./s1

InChI Key

LALFOYNTGMUKGG-BFNSWDLGSA-L

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2]

Solubility

Sparingly soluble in water
8.86e-02 g/L

Synonyms

Calcium, Rosuvastatin; Crestor; rosuvastatin; rosuvastatin calcium; ZD 4522; ZD4522

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2]

Isomeric SMILES

CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.